

methods to enhance oxygen transfer in itaconic acid fermentation

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Compound of Interest

Compound Name: *Itaconic acid*

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Technical Support Center: Itaconic Acid Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on **itaconic acid** fermentation. The focus is on enhancing and troubleshooting oxygen transfer, a critical parameter for successful fermentation.

Troubleshooting Guide

Issue: Low **Itaconic Acid** Yield or Production Rate

Low yields are a common issue in **itaconic acid** fermentation. Before investigating complex metabolic factors, it is crucial to ensure that the fermentation environment, particularly oxygen supply, is optimal.

Potential Cause	Troubleshooting Steps	Expected Outcome
Inadequate Dissolved Oxygen (DO) Levels	<p>1. Verify DO Probe Calibration: Ensure the DO probe is properly calibrated before inoculation.</p> <p>2. Monitor DO Levels: Continuously monitor the DO concentration throughout the fermentation. For <i>Aspergillus terreus</i>, a DO concentration of around 30% saturation is often optimal for itaconic acid production, while levels as low as 2% may be sufficient for biomass formation but will limit product yield.^[1]</p> <p>3. Adjust Aeration and Agitation: Increase the aeration rate (vvm) or agitation speed (rpm) to enhance oxygen transfer. Be cautious of excessive shear stress on the microorganisms at very high agitation speeds.</p>	An increase in the dissolved oxygen concentration to the optimal range, leading to improved itaconic acid production.
Poor Oxygen Transfer Rate (OTR) in the Bioreactor	<p>1. Characterize Bioreactor OTR: Perform an OTR measurement of your bioreactor using the sulfite depletion method (see Experimental Protocols). This will determine the maximum oxygen transfer capability of your system.^{[2][3]}</p> <p>2. Optimize Impeller Configuration: The type and number of impellers significantly impact OTR. Rushton turbines are commonly used. Dual impeller</p>	A higher and more efficient oxygen transfer from the gas phase to the liquid medium, ensuring sufficient oxygen availability for the culture.

systems can increase OTR by 1.5 to 3-fold compared to single impeller systems.[4] 3. Check for Impeller Flooding: At high aeration rates and low agitation speeds, the impeller can become flooded with gas, drastically reducing its efficiency in dispersing bubbles and transferring oxygen. Increase agitation or decrease aeration to resolve this.

Aeration Interruption

1. Maintain Continuous Aeration: Even brief interruptions in aeration can irreversibly damage the mycelia of *Aspergillus terreus* and halt itaconic acid production.[5] Ensure a reliable air supply and backup systems for long fermentations. 2. Consider Genetic Modification: For critical applications, consider using strains engineered for enhanced oxygen tolerance, such as those expressing the *Vitreoscilla hemoglobin* gene, which can aid in recovery after aeration interruptions.[6]

High Culture Viscosity

1. Control Fungal Morphology: The filamentous growth of *Aspergillus terreus* can lead to high broth viscosity, which severely impedes oxygen transfer. Aim for a pellet or clump morphology (0.4-0.5 mm

Consistent and uninterrupted itaconic acid production by preventing damage to the microbial culture.

diameter) rather than a filamentous one.^[7] This can be influenced by inoculum conditions and shear stress. 2. Use Alternative Strains: Consider using yeast-like strains such as *Ustilago maydis*, which can avoid the high viscosity issues associated with filamentous fungi.^[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dissolved oxygen (DO) concentration for **itaconic acid** fermentation with *Aspergillus terreus*?

A1: While a DO concentration of 2% saturation is sufficient for maximal biomass formation, a higher concentration of around 30% saturation is required for high **itaconic acid** accumulation. ^[1]^[9] Increasing the DO from 2% to 30% can significantly augment the **itaconic acid** yield.^[1] However, further increasing the DO concentration above 30% does not appear to have an additional beneficial effect.^[1]

Q2: How do I measure the Oxygen Transfer Rate (OTR) of my bioreactor?

A2: The industry-standard method for measuring OTR in a bioreactor is the sulfite depletion method.^[2]^[3]^[10] This method involves the chemical oxidation of sodium sulfite to sodium sulfate in the presence of a catalyst, where the rate of oxygen consumption is equivalent to the OTR. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What is the impact of agitation speed on **itaconic acid** production?

A3: Agitation is crucial for dispersing air bubbles and ensuring a homogenous distribution of nutrients and oxygen. Increasing the agitation speed generally enhances the oxygen transfer rate (k_{La}). However, excessively high agitation can cause shear stress, leading to cell damage and altered morphology, which can negatively impact production. The optimal agitation speed depends on the bioreactor geometry, impeller type, and the specific microbial strain. For

Aspergillus terreus, impeller tip speeds around 94.2 cm/sec have been shown to be effective.

[\[11\]](#)

Q4: Can I use pure oxygen instead of air to improve oxygen transfer?

A4: Yes, using pure oxygen or oxygen-enriched air can significantly increase the driving force for oxygen transfer and can be an effective strategy to meet high oxygen demands, especially in dense cultures.[\[7\]](#) This method has been used to achieve necessary dissolved oxygen levels in **itaconic acid** fermentation.[\[7\]](#)

Q5: My **itaconic acid** production has suddenly stopped after a brief power outage. What happened and can I recover the fermentation?

A5: **Itaconic acid** fermentation, particularly with Aspergillus terreus, is highly sensitive to interruptions in aeration.[\[5\]](#) A power outage, even a short one, would have stopped the air supply and agitation, leading to oxygen depletion and potential irreversible damage to the fungal mycelia. Recovery from such an event is difficult. Prevention through a reliable power supply and backup systems is the best strategy.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on enhancing oxygen transfer in **itaconic acid** fermentation.

Parameter	Organism	Condition	Itaconic Acid Titer (g/L)	Yield (g/g glucose)	Reference
Dissolved Oxygen	Aspergillus terreus	2% Saturation	-	0.53 (mol/mol)	[1]
Aspergillus terreus	30% Saturation	-	0.85 (mol/mol)	[1]	
Agitation Speed	Aspergillus terreus	62.8 cm/s impeller tip speed	Low	-	[11]
Aspergillus terreus	94.2 cm/s impeller tip speed	3.6x higher than 62.8 cm/s	-	[11]	
Aspergillus terreus	125.7 cm/s impeller tip speed	1.6x lower than 94.2 cm/s	-	[11]	
Aeration Strategy	Aspergillus terreus	Air (21% O ₂)	37.8	0.31	
Aspergillus terreus	Oxygen-enriched air (31.5% O ₂)	38.3	0.32	[9]	
Aspergillus terreus	Pure Oxygen (0.2 vvm)	35	-	[7]	
Bioreactor OTR	Eppendorf BioFlo® 320 (3L)	Max agitation, 1 vvm air	OTR: 366.3 mmol O ₂ /(L·h)	-	[3]
Distek BIONe (2L)	1250 rpm, 1 vvm air	OTR: 427.95 mmol O ₂ /(L·h)	-		

Experimental Protocols

1. Protocol for Measuring Oxygen Transfer Rate (OTR) using the Sulfite Depletion Method

This protocol details the procedure for determining the OTR of a laboratory-scale bioreactor.

Materials:

- Bioreactor and control station
- Calibrated Dissolved Oxygen (DO) probe
- Deionized (DI) water
- Sodium sulfite (Na_2SO_3)
- Copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) or another catalyst
- Stir plate and stir bar
- Scale

Procedure:

- **Bioreactor Setup:** Assemble the bioreactor according to the manufacturer's instructions. Fill the vessel with DI water to its maximum working volume.
- **DO Probe Calibration:** Install and calibrate the DO probe at the desired fermentation temperature (e.g., 30°C) and 100% air saturation.
- **Set Operating Conditions:** Set the agitation and aeration rates to the desired experimental conditions (e.g., maximum agitation and 1 vvm air sparging). Allow the system to equilibrate.
- **Catalyst Addition:** Prepare a stock solution of the catalyst (e.g., 80 g/L copper sulfate). Add the catalyst solution to the bioreactor to achieve a final concentration that is non-limiting for the sulfite oxidation reaction.
- **Sulfite Addition:** Weigh the required amount of sodium sulfite powder. The amount should be sufficient to consume all the dissolved oxygen and keep the DO at zero for a period. Quickly add the sodium sulfite to the bioreactor.

- Data Logging: Start logging the DO concentration over time. The DO level will rapidly drop to zero as the sulfite is oxidized.
- Determine DO Recovery Time: The OTR is calculated based on the time it takes for the DO to recover after all the sulfite has been consumed. The recovery time is typically measured from the point of sulfite exhaustion (when DO starts to rise) to a specific DO level (e.g., 50% or 100% saturation).
- Calculation: The OTR can be calculated using the following formula: $OTR \text{ (mmol O}_2\text{/L/h)} = (CV) / (tv)$ Where:
 - C is the molar concentration of the sulfite solution
 - V is the volume of the sulfite solution added
 - t is the time for DO recovery in hours
 - v is the working volume of the bioreactor in liters

2. Protocol for **Itaconic Acid** Fermentation in a Stirred-Tank Bioreactor

This protocol provides a general methodology for batch fermentation of **itaconic acid** using *Aspergillus terreus*.

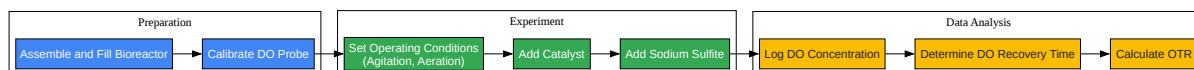
Materials:

- Stirred-tank bioreactor (e.g., 2L) with controllers for temperature, pH, and DO
- *Aspergillus terreus* spores or pre-culture
- Fermentation medium (containing glucose, nitrogen source, salts, and trace elements)
- Inoculation port
- Sterile air supply
- Antifoam agent

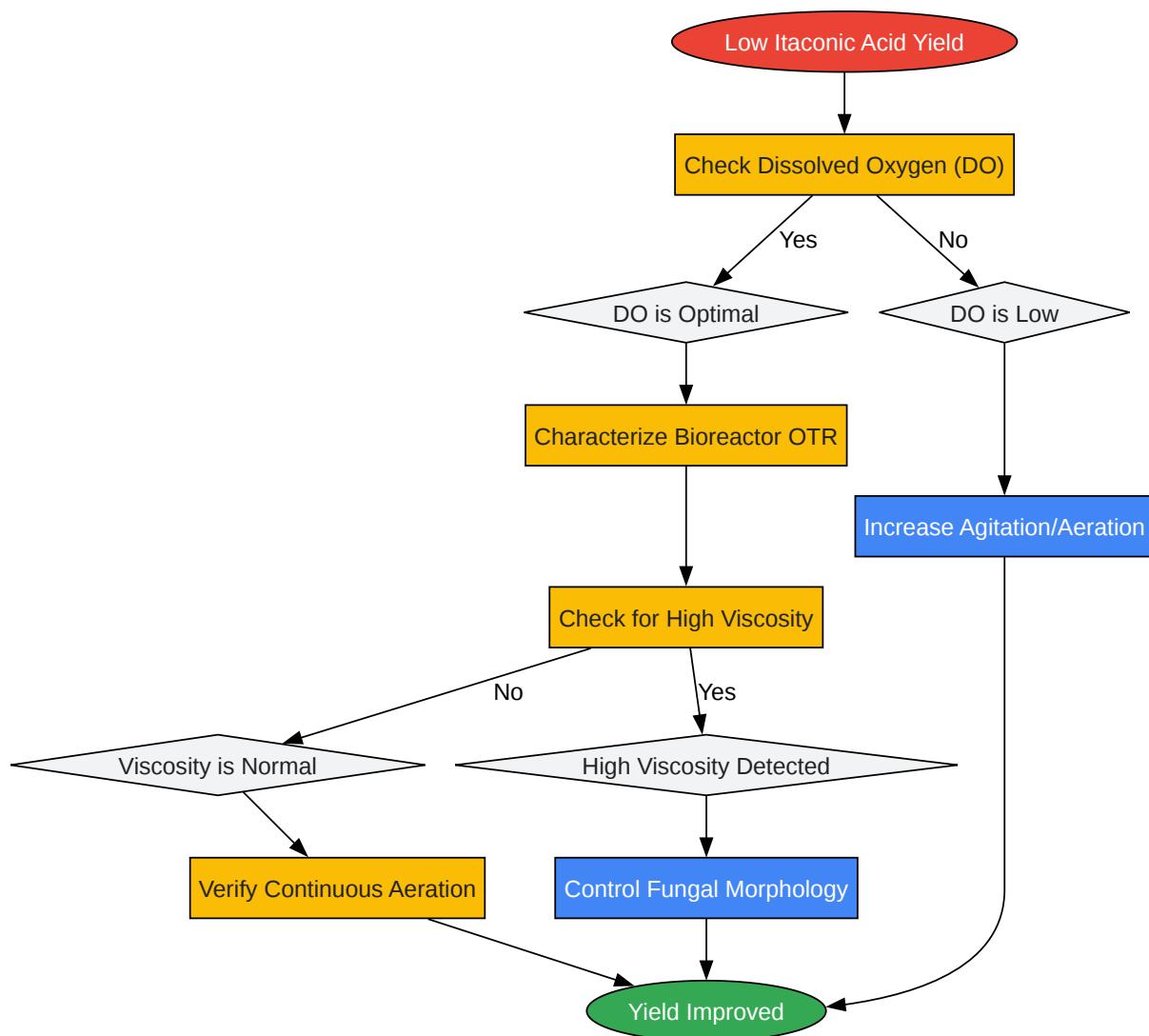
Procedure:

- Medium Preparation and Sterilization: Prepare the fermentation medium and sterilize it in the bioreactor.
- Bioreactor Setup and Calibration: Aseptically install calibrated pH and DO probes. Set the initial fermentation parameters: temperature (e.g., 35°C), pH (e.g., 3.5, not controlled during fermentation), agitation (e.g., 200 rpm), and aeration (e.g., 1 vvm).[12]
- Inoculation: Inoculate the bioreactor with a known concentration of *Aspergillus terreus* spores or a vegetative pre-culture.
- Fermentation Monitoring: Monitor the fermentation parameters (temperature, pH, DO) and cell growth (e.g., by measuring dry cell weight from samples).
- DO Control (Optional but Recommended): If a DO control strategy is employed, maintain the DO at the desired setpoint (e.g., 30%) by creating a cascade that adjusts agitation and/or aeration rate.
- Sampling: Aseptically withdraw samples at regular intervals to measure **itaconic acid** concentration, residual glucose, and biomass.
- Harvesting: Once the glucose is consumed or **itaconic acid** production ceases, harvest the fermentation broth for downstream processing.

Visualizations

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Caption: Workflow for OTR Measurement.

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Caption: Troubleshooting Oxygen Transfer Issues.

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